molecular formula C10H8FNO3 B1390781 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid CAS No. 915920-32-0

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid

Cat. No.: B1390781
CAS No.: 915920-32-0
M. Wt: 209.17 g/mol
InChI Key: GOJAJUSLXBXIJY-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol . This compound is part of the indole derivative family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid typically involves the following steps:

    Cyclization Reaction: The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol consistently gives the corresponding indole.

    Further Steps: After the initial cyclization, additional steps are required to introduce the fluoro and acetic acid groups to the indole core.

Chemical Reactions Analysis

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the fluoro group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major products formed from these reactions include various substituted indoles, alcohols, and amines .

Scientific Research Applications

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid can be compared with other indole derivatives:

    Similar Compounds: 5-Fluoroindole-3-acetic acid, 2-oxoindoline-based acetohydrazides.

    Uniqueness: The presence of the fluoro group and the acetic acid moiety makes it unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJAJUSLXBXIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661651
Record name (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-32-0
Record name (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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